molecular formula C15H22OS B8079084 4-(4-Butylphenyl)thian-4-ol

4-(4-Butylphenyl)thian-4-ol

Cat. No.: B8079084
M. Wt: 250.4 g/mol
InChI Key: WDBAKQIQSWXNJD-UHFFFAOYSA-N
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Description

The compound identified as “4-(4-Butylphenyl)thian-4-ol” is a chemical entity listed in the PubChem database

Chemical Reactions Analysis

4-(4-Butylphenyl)thian-4-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-Butylphenyl)thian-4-ol has several scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: It may be used in studies involving biochemical pathways and molecular interactions.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(4-Butylphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.

Properties

IUPAC Name

4-(4-butylphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22OS/c1-2-3-4-13-5-7-14(8-6-13)15(16)9-11-17-12-10-15/h5-8,16H,2-4,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBAKQIQSWXNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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